{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile is a chemical compound with the molecular formula C16H9F2NS2 It is known for its unique structure, which includes a benzothiophene core substituted with fluorine and a sulfanyl group
Vorbereitungsmethoden
The synthesis of {5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-fluoro-2-[(4-fluorophenyl)sulfanyl]aniline. This intermediate is then subjected to a series of reactions, including nitrile formation, to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of {5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are crucial for cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile include:
5-Fluoro-2-[(4-fluorophenyl)sulfanyl]aniline: Shares a similar core structure but lacks the nitrile group.
5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-3-methyl-1-benzothiophene: Differs by the presence of a methyl group instead of the acetonitrile moiety.
Eigenschaften
CAS-Nummer |
820975-39-1 |
---|---|
Molekularformel |
C16H9F2NS2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-[5-fluoro-2-(4-fluorophenyl)sulfanyl-1-benzothiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C16H9F2NS2/c17-10-1-4-12(5-2-10)20-16-13(7-8-19)14-9-11(18)3-6-15(14)21-16/h1-6,9H,7H2 |
InChI-Schlüssel |
MVORDDVGGYQHPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)SC2=C(C3=C(S2)C=CC(=C3)F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.